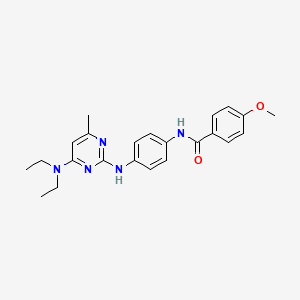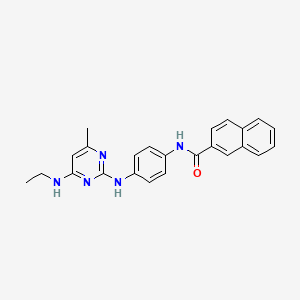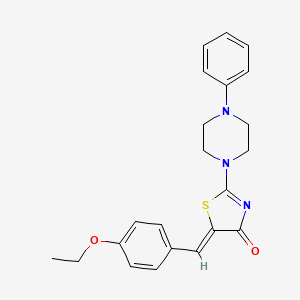
(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound that belongs to the class of thiazolones. It has received significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
This compound and its derivatives have shown significant anticancer properties. A study by Subtelna et al. (2020) found that similar compounds exhibited selective inhibitory activity against leukemia cell lines at submicromolar concentrations (Subtelna et al., 2020). Similarly, Hofmann et al. (2011) identified a class of thiazolinones as potent direct 5-lipoxygenase inhibitors, suggesting potential for intervention in inflammatory, allergic diseases, and certain cancer types (Hofmann et al., 2011).
Photodynamic Therapy
The compound's derivatives have also been explored in the context of photodynamic therapy for cancer treatment. Pişkin et al. (2020) discussed the synthesis of a zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Antituberculosis Activity
Research also includes investigations into the antituberculosis activity of related compounds. Foks et al. (2004) synthesized phenylpiperazine derivatives and tested them for tuberculostatic activity, finding that the minimum inhibiting concentrations were within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Effects
Studies have shown antimicrobial properties of similar compounds. Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands with 2,4–disubstituted thiazoles and found them to be active against various microorganisms (Yilmaz & Cukurovalı, 2003).
Anticonvulsant Potential
There's also evidence suggesting anticonvulsant properties. Mishchenko et al. (2022) evaluated a 4-thiazolidinone derivative for its anticonvulsant activity, finding it effective in a model of chronic epileptogenesis in mice (Mishchenko et al., 2022).
properties
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-19-10-8-17(9-11-19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKXXMLSTZXGD-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

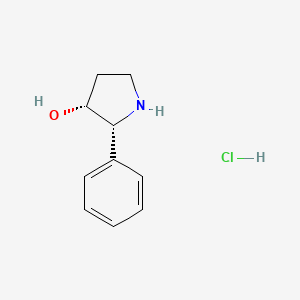
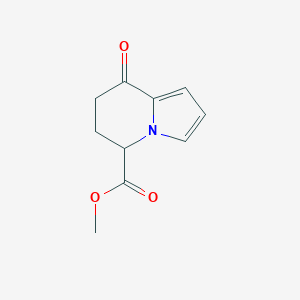
![2-chloro-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B2362474.png)
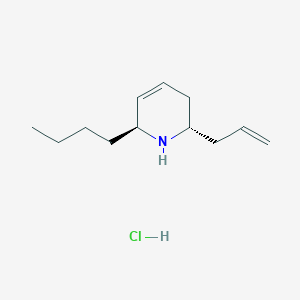
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)
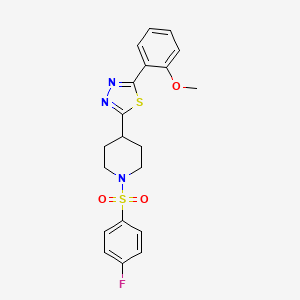
![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/no-structure.png)
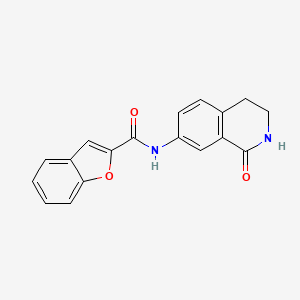
![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)
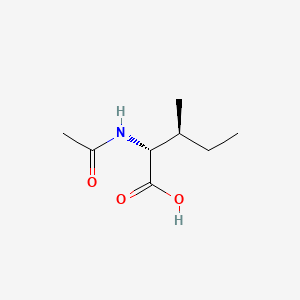
![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)
